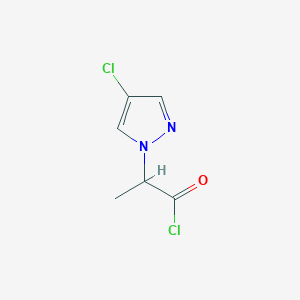

2-(4-Chloro-1H-pyrazol-1-yl)propanoyl chloride

Übersicht

Beschreibung

2-(4-Chloro-1H-pyrazol-1-yl)propanoyl chloride is an organic compound with the molecular formula C6H6Cl2N2O and a molar mass of 193.03 g/mol . This compound is characterized by the presence of a pyrazole ring substituted with a chlorine atom and a propanoyl chloride group. It is commonly used in organic synthesis and has various applications in scientific research and industry.

Vorbereitungsmethoden

The synthesis of 2-(4-Chloro-1H-pyrazol-1-yl)propanoyl chloride typically involves the reaction of 4-chloropyrazole with propanoyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrogen chloride formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.

Analyse Chemischer Reaktionen

2-(4-Chloro-1H-pyrazol-1-yl)propanoyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles such as amines or thiols.

Hydrolysis: The propanoyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.

Condensation Reactions: The compound can participate in condensation reactions with amines to form amides.

Common reagents used in these reactions include bases like triethylamine, nucleophiles such as amines, and solvents like dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

The compound serves as a versatile building block in various scientific disciplines:

Chemistry

- Building Block : It is utilized in the synthesis of more complex organic molecules. Its structure allows for modifications that lead to diverse chemical derivatives.

- Intermediate in Reactions : It acts as an intermediate in the synthesis of heterocyclic compounds, which are crucial in drug development.

Biology

- Bioactive Molecules : The compound is integral in developing bioactive molecules with potential therapeutic properties.

- Enzyme Interaction : It has shown inhibitory effects on enzymes such as acetylcholinesterase, which is vital for neurotransmission and could have implications in neuropharmacology.

Medicine

- Pharmaceutical Development : The compound is involved in synthesizing potential drug candidates targeting various diseases, including cancer and metabolic disorders.

- Therapeutic Properties : Research indicates its derivatives may possess antimicrobial, anti-inflammatory, and anticancer activities.

Industry

- Agrochemicals Production : It is also applied in producing agrochemicals, enhancing crop protection strategies.

Case Study 1: Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to this have shown IC50 values ranging from to , indicating potent activity compared to standard chemotherapeutics like doxorubicin .

Case Study 2: Enzyme Inhibition

Research indicates that this compound can effectively inhibit enzymes involved in critical metabolic pathways. For example, it has been observed to interact with leishmania major pteridine reductase 1 (LmPTR1), potentially disrupting the survival mechanisms of parasites.

Wirkmechanismus

The mechanism of action of 2-(4-Chloro-1H-pyrazol-1-yl)propanoyl chloride involves its reactivity towards nucleophiles due to the presence of the propanoyl chloride group. This group is highly reactive and can form covalent bonds with nucleophilic sites on other molecules. The pyrazole ring can also participate in various chemical reactions, contributing to the compound’s overall reactivity .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 2-(4-Chloro-1H-pyrazol-1-yl)propanoyl chloride include other pyrazole derivatives such as:

4-Chloropyrazole: Lacks the propanoyl chloride group but has similar reactivity due to the chlorine substitution.

2-(1H-Pyrazol-1-yl)propanoyl chloride: Similar structure but without the chlorine atom on the pyrazole ring.

The uniqueness of this compound lies in its combination of the pyrazole ring with a chlorine atom and a propanoyl chloride group, which imparts distinct reactivity and applications in various fields.

Biologische Aktivität

2-(4-Chloro-1H-pyrazol-1-yl)propanoyl chloride is a compound that has garnered attention due to its potential biological activities, particularly in pharmacological applications. This article explores the biological activity of this compound, including its pharmacological effects, synthesis, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C6H6Cl2N2O

- Molecular Weight : 193.03 g/mol

- CAS Number : 1217862-81-1

Pharmacological Effects

The compound exhibits various biological activities, primarily attributed to the pyrazole moiety. Research indicates that pyrazole derivatives can have significant effects in several therapeutic areas:

- Antimicrobial Activity :

-

Anti-inflammatory and Analgesic Effects :

- Compounds with a similar structure have been reported to possess anti-inflammatory properties, potentially inhibiting cyclooxygenase (COX) enzymes . For instance, modifications in the pyrazole structure can enhance COX-2 selectivity, leading to reduced inflammation with fewer gastrointestinal side effects compared to traditional NSAIDs .

-

Anticancer Activity :

- Recent studies have highlighted the anticancer potential of pyrazole derivatives. For example, certain derivatives have demonstrated cytotoxic effects against various cancer cell lines, including leukemia and solid tumors . The mechanism often involves the induction of apoptosis and inhibition of tumor cell proliferation.

- Neuroprotective Effects :

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications at specific positions on the pyrazole ring can significantly influence its pharmacological profile:

| Modification | Effect on Activity |

|---|---|

| Chlorine substitution at position 4 | Increases COX inhibition potency |

| Alkyl chain length variations | Affects binding affinity to target proteins |

| Functional group alterations (e.g., amides) | Enhances selectivity towards specific receptors |

Case Studies

Several studies have focused on the biological activity of compounds related to this compound:

-

Anticancer Study :

A study evaluated the cytotoxicity of a series of pyrazoline derivatives against HCT-116 colorectal cancer cells. The most potent derivative exhibited an IC50 value of 0.69 μM, indicating strong antiproliferative activity compared to standard chemotherapeutics like doxorubicin . -

Anti-inflammatory Research :

In a comparative study of various pyrazole derivatives as COX inhibitors, one derivative showed a COX-2 IC50 value of 0.047 µM, demonstrating significantly higher potency than traditional anti-inflammatory drugs like ibuprofen . -

Neuroprotective Assessment :

Research on neuroprotective agents revealed that certain pyrazole derivatives could reduce neuronal apoptosis in models of oxidative stress, suggesting potential applications in treating conditions like Alzheimer's disease .

Eigenschaften

IUPAC Name |

2-(4-chloropyrazol-1-yl)propanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Cl2N2O/c1-4(6(8)11)10-3-5(7)2-9-10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBUOZHJIIWUJAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)Cl)N1C=C(C=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.